REACTION_SMILES
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[CH3:1][CH:2]([CH3:3])[c:4]1[c:5]([NH:13][C:14]([CH2:15][NH:16][CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)=[O:24])[c:6]([CH:10]([CH3:11])[CH3:12])[cH:7][cH:8][cH:9]1.[CH3:27][OH:28].[H:25][H:26]>>[CH3:1][CH:2]([CH3:3])[c:4]1[c:5]([NH:13][C:14]([CH2:15][NH2:16])=[O:24])[c:6]([CH:10]([CH3:11])[CH3:12])[cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1cccc(C(C)C)c1NC(=O)CNCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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CC(C)c1cccc(C(C)C)c1NC(=O)CN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |